![molecular formula C11H16N2O3 B1452382 Tert-butyl 3-(2-cyanoacetyl)azetidine-1-carboxylate CAS No. 887594-13-0](/img/structure/B1452382.png)
Tert-butyl 3-(2-cyanoacetyl)azetidine-1-carboxylate
Overview
Description
“Tert-butyl 3-(2-cyanoacetyl)azetidine-1-carboxylate” is a chemical compound with the molecular formula C11H16N2O3 . It is typically used in laboratory settings .
Molecular Structure Analysis
The molecular structure of “Tert-butyl 3-(2-cyanoacetyl)azetidine-1-carboxylate” is characterized by an azetidine core, which is a four-membered ring containing one nitrogen atom and three carbon atoms. Attached to this core are a tert-butyl group, a carboxylate group, and a 2-cyanoacetyl group .Scientific Research Applications
Synthesis of Small-Ring Spirocycles
This compound serves as a building block for the synthesis of thia and oxa-azaspiro[3.4]octanes . These small-ring spirocycles are significant in medicinal chemistry due to their presence in various biologically active molecules. The ability to undergo [3+2] cycloadditions with dipolariphiles makes it a valuable precursor in the creation of these complex structures.
Precursor to Biologically Active Natural Products
The tert-butyl group in the compound can be used to synthesize potential precursors to natural products like Indiacen A and Indiacen B . These natural products have been found to possess a range of biological activities, including anticancer and anti-inflammatory properties.
Intermediate in Vitamin Synthesis
An important application of this compound is its role as an intermediate in the synthesis of Biotin . Biotin is a water-soluble vitamin involved in the metabolic cycle, crucial for the catalytic fixation of carbon dioxide in the biosynthesis of fatty acids, sugars, and α-amino acids.
Synthesis of Cytotoxic Compounds
The compound can be used to synthesize intermediates like ®-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate , which is an intermediate of the natural product jaspine B. Jaspine B has been isolated from various sponges and exhibits cytotoxic activity against several human carcinoma cell lines.
Chemical Research and Development
Sigma-Aldrich provides “tert-Butyl 3-(2-oxoethyl)azetidine-1-carboxylate” to early discovery researchers as part of a collection of unique chemicals . This highlights its use in chemical research and development, where it may be employed in the synthesis of novel compounds or the exploration of new reactions.
properties
IUPAC Name |
tert-butyl 3-(2-cyanoacetyl)azetidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-11(2,3)16-10(15)13-6-8(7-13)9(14)4-5-12/h8H,4,6-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWQMPWWBTIXHQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20695290 | |
Record name | tert-Butyl 3-(cyanoacetyl)azetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20695290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(2-cyanoacetyl)azetidine-1-carboxylate | |
CAS RN |
887594-13-0 | |
Record name | tert-Butyl 3-(cyanoacetyl)azetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20695290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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